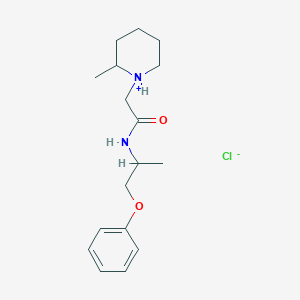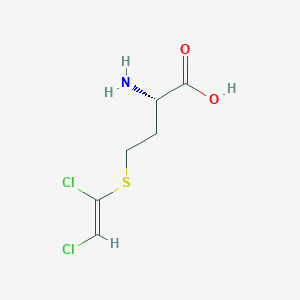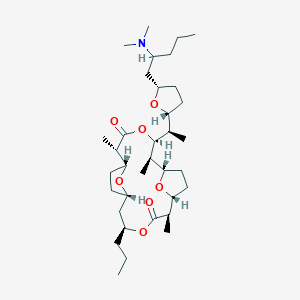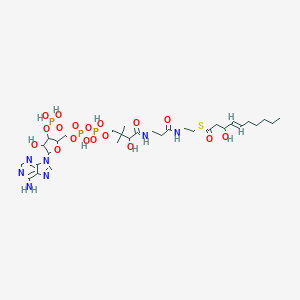
N-(1-Phenoxy-2-propyl)-2-(2-methoxypiperidino)acetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Phenoxy-2-propyl)-2-(2-methoxypiperidino)acetamide hydrochloride, also known as F 11356, is a chemical compound with potential applications in scientific research. It is a white crystalline powder that is soluble in water and methanol. F 11356 is a selective antagonist for the α2A-adrenoceptor subtype, which is involved in the regulation of neurotransmitter release and blood pressure.
Mechanism of Action
F 11356 acts as a selective antagonist for the α2A-adrenoceptor subtype, blocking its activation by endogenous ligands such as norepinephrine. This leads to a decrease in the release of neurotransmitters such as dopamine and norepinephrine, which are involved in the regulation of blood pressure and other physiological processes.
Biochemical and Physiological Effects:
F 11356 has been shown to have several biochemical and physiological effects, including a decrease in blood pressure, heart rate, and locomotor activity. It has also been shown to modulate the release of neurotransmitters such as dopamine and norepinephrine, which are involved in the regulation of mood, attention, and other cognitive processes.
Advantages and Limitations for Lab Experiments
One of the advantages of using F 11356 in lab experiments is its selectivity for the α2A-adrenoceptor subtype, which allows for more specific targeting of this receptor subtype. However, one of the limitations is that it may not be suitable for use in vivo due to its poor pharmacokinetic properties.
Future Directions
There are several potential future directions for research involving F 11356. One area of interest is its potential use in the treatment of conditions such as hypertension and attention deficit hyperactivity disorder (ADHD). Another area of interest is its potential use as a tool for studying the role of the α2A-adrenoceptor subtype in various physiological and pathological processes, such as stress and addiction. Additionally, there may be potential for the development of more potent and selective α2A-adrenoceptor antagonists based on the structure of F 11356.
Synthesis Methods
The synthesis of F 11356 involves several steps, starting with the reaction of 2-methoxypiperidine with ethyl 2-bromoacetate to form ethyl 2-(2-methoxypiperidin-1-yl)acetate. This intermediate is then reacted with phenoxypropylamine in the presence of sodium hydride to form N-(1-phenoxy-2-propyl)-2-(2-methoxypiperidin-1-yl)acetamide. The final step involves the conversion of the amide to the hydrochloride salt using hydrochloric acid.
Scientific Research Applications
F 11356 has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to selectively block the α2A-adrenoceptor subtype, which is involved in the regulation of neurotransmitter release. This makes it a useful tool for studying the role of this receptor subtype in various physiological and pathological processes.
properties
CAS RN |
101651-43-8 |
|---|---|
Product Name |
N-(1-Phenoxy-2-propyl)-2-(2-methoxypiperidino)acetamide hydrochloride |
Molecular Formula |
C17H27ClN2O2 |
Molecular Weight |
326.9 g/mol |
IUPAC Name |
2-(2-methylpiperidin-1-ium-1-yl)-N-(1-phenoxypropan-2-yl)acetamide;chloride |
InChI |
InChI=1S/C17H26N2O2.ClH/c1-14(13-21-16-9-4-3-5-10-16)18-17(20)12-19-11-7-6-8-15(19)2;/h3-5,9-10,14-15H,6-8,11-13H2,1-2H3,(H,18,20);1H |
InChI Key |
BGHSPWKTZHPIJI-UHFFFAOYSA-N |
SMILES |
CC1CCCC[NH+]1CC(=O)NC(C)COC2=CC=CC=C2.[Cl-] |
Canonical SMILES |
CC1CCCC[NH+]1CC(=O)NC(C)COC2=CC=CC=C2.[Cl-] |
synonyms |
2-(2-methyl-3,4,5,6-tetrahydro-2H-pyridin-1-yl)-N-(1-phenoxypropan-2-y l)acetamide chloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(3aS,4S,6Z,10Z,12S,14Z,15aS)-4-hydroxy-6,10,14-trimethyl-3-methylidene-2-oxo-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-12-yl] acetate](/img/structure/B218174.png)










![Methyl 2-[6-[bis(2-methoxy-2-oxoethyl)amino]-5-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B218252.png)